molecular formula C14H13N3O2 B2945799 (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1705038-77-2

(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2945799
CAS RN: 1705038-77-2
M. Wt: 255.277
InChI Key: LNKVMDHXILUWBD-UHFFFAOYSA-N
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Description

The compound “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a type of pyrrolopyrimidine . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolopyrimidines has been accomplished through various methods. One such method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .


Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines, such as “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone”, is characterized by a pyrrole ring fused to a pyrimidine . The pyrrole ring is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrimidines are diverse. For instance, the construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system .


Physical And Chemical Properties Analysis

Pyrrolopyrimidines have unique physical and chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 248.1±30.0 °C at 760 mmHg, and a molar refractivity of 33.3±0.3 cm3 .

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

A study focused on the synthesis of a PET agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This agent was synthesized from specific precursors, including compounds structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," showcasing its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Structural Investigation and Crystallography

Another piece of research involved the crystal structure determination of a compound similar to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone." This study provided insights into the molecular structure, showcasing the nonplanar nature of the pyrimidine ring and the conformational disorder within the methoxy group, which can be crucial for understanding the chemical behavior and potential applications of such compounds (Akkurt et al., 2003).

Antimicrobial Activity

Research on derivatives of "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" demonstrated interesting antimicrobial activity. The study explored the synthesis of these compounds and their evaluation against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).

Molecular Structure Analysis

Another study synthesized and characterized a compound structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," focusing on its molecular structure through spectroscopic techniques and X-ray diffraction (XRD) study. The findings contribute to a deeper understanding of the molecular configurations and intermolecular interactions (Lakshminarayana et al., 2009).

Future Directions

Future research on pyrrolopyrimidines could focus on further elucidating their mechanisms of action, optimizing their synthesis, and exploring their potential therapeutic applications. For example, the development of more efficient synthesis methods could facilitate the production of pyrrolopyrimidines for use in drug discovery .

Mechanism of Action

Target of Action

The compound 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

It is known that pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may affect the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

A study on a similar compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (smart-h), revealed that it had low bioavailability due to its poor solubility . Structural modifications were made to improve the metabolic stability and bioavailability of SMART-H . It’s possible that similar modifications could be made to 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to improve its pharmacokinetic properties.

Result of Action

Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may inhibit the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-12-4-2-10(3-5-12)14(18)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVMDHXILUWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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